molecular formula C16H13N3O3 B5694551 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone

2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B5694551
M. Wt: 295.29 g/mol
InChI Key: VTMAFLKZIDRZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as ENQ, is a chemical compound that belongs to the quinazolinone family. It is a yellow crystalline powder that is used in scientific research for its various biological and pharmacological properties.

Mechanism of Action

2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been found to have antioxidant activity and to modulate the immune response. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, this compound has been extensively studied, with a large body of literature available on its biological and pharmacological properties. However, there are also limitations to its use. This compound has been found to be toxic at high doses, and its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental contexts.

Future Directions

There are several potential future directions for research on 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in cancer treatment and other diseases. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its efficacy and reduce side effects.
Conclusion
In conclusion, this compound is a promising compound with a range of biological and pharmacological properties. Its potential use in cancer treatment and other diseases makes it an important area of research for the future. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in clinical settings.

Synthesis Methods

2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-ethylquinoline-3-carboxylic acid with 4-nitroaniline, followed by cyclization with phosphorus oxychloride. The final product is obtained through purification by recrystallization.

Scientific Research Applications

2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-ethyl-3-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-2-15-17-14-6-4-3-5-13(14)16(20)18(15)11-7-9-12(10-8-11)19(21)22/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMAFLKZIDRZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.